Regioisomeric Cost and Availability Barrier vs. the 4-Pyridin-2-yl Analog
The target 5-substituted regioisomer carries a significant cost premium, reflecting its more complex synthesis. At a leading European supplier, the minimum purchasable quantity is 50 mg at a cost of €578.00, equating to €11.56/mg . In stark contrast, the 4-substituted regioisomer, 2-chloro-4-(pyridin-2-yl)benzoic acid (CAS 904310-61-8), is available from a comparable supplier at £90.00 for 250 mg (approx. €105), which equates to €0.42/mg—a 27-fold difference in unit cost . This price disparity acts as a quantifiable indicator of synthetic accessibility differences between regioisomers.
| Evidence Dimension | Supplier Quoted Price per Milligram |
|---|---|
| Target Compound Data | €11.56/mg (Based on 50 mg unit at €578.00 from CymitQuimica/Biosynth, purity ≥95%) |
| Comparator Or Baseline | €0.42/mg for 2-Chloro-4-(pyridin-2-yl)benzoic acid (Based on 250 mg unit at £90.00 from Fluorochem, purity 95.0%) |
| Quantified Difference | The target compound is 27.5 times more expensive than the 4-substituted regioisomer on a per-mg basis. |
| Conditions | Pricing from European-listed supplier catalogs (CymitQuimica vs Fluorochem), both at minimum available purity of 95%. |
Why This Matters
Procurement decisions must account for this substantial, regioisomer-driven cost barrier, which can be a decisive factor for projects requiring multi-gram scale-up.
